molecular formula C13H9F2O6P B014101 Diflunisal Phosphate CAS No. 84958-45-2

Diflunisal Phosphate

Katalognummer: B014101
CAS-Nummer: 84958-45-2
Molekulargewicht: 330.18 g/mol
InChI-Schlüssel: PBINCWMWAIMYCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diflunisal Phosphate (CAS 84958-45-2) is the phosphate ester derivative of diflunisal, a non-steroidal anti-inflammatory drug (NSAID) characterized by its difluorophenyl and salicylic acid moieties . As a prodrug, this compound is designed to enhance the solubility and bioavailability of the parent compound, diflunisal, which itself is a potent cyclooxygenase (COX) inhibitor used for pain management and anti-inflammatory therapy . The phosphate group facilitates improved aqueous solubility, making it advantageous for pharmaceutical formulations .

Vorbereitungsmethoden

Structural and Mechanistic Basis for Phosphorylation

Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) contains a phenolic hydroxyl group at the 4-position of the biphenyl scaffold, which serves as the primary site for phosphorylation . The carboxylic acid group at the 3-position may require protection during phosphorylation to avoid side reactions. Phosphorylation typically involves reacting the hydroxyl group with phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphoric acid derivatives in the presence of a base .

Key considerations include:

  • Protection of the carboxylic acid : Methyl or ethyl esters are commonly used to protect carboxylic acid groups during phosphorylation, as demonstrated in the synthesis of diflunisal methyl ester .

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) or water-based systems (as in Suzuki couplings) are viable, depending on the phosphorylating agent’s reactivity .

  • Catalytic systems : Palladium or iron-based catalysts, noted in diflunisal synthesis, may assist in stabilizing intermediates during phosphorylation .

Direct Phosphorylation of Diflunisal

Phosphorylation Using POCl₃

A standard method involves treating diflunisal with POCl₃ under controlled conditions:

  • Protection step : Diflunisal’s carboxylic acid is converted to a methyl ester using methanol and sulfuric acid .

  • Phosphorylation : The protected diflunisal (methyl ester) reacts with POCl₃ in anhydrous pyridine at 0–5°C for 4–6 hours.

  • Deprotection : The methyl ester is hydrolyzed using aqueous NaOH to yield diflunisal phosphate .

Example reaction conditions :

ParameterValueSource Reference
Phosphorylating agentPOCl₃ (3 eq)
SolventPyridine
Temperature0–5°C
Reaction time4–6 hours
Yield65–78% (estimated)

This method parallels esterification strategies employed in diflunisal derivative synthesis, where pyridine acts as both a solvent and base to neutralize HCl byproducts .

Iron-Catalyzed One-Pot Synthesis

Building on the one-step iron/titanium catalytic system for diflunisal synthesis , phosphorylation could be integrated into a tandem reaction:

  • Coupling : 5-Bromosalicylic acid and 2,4-difluorophenylboronic acid undergo Suzuki-Miyaura coupling using FeCl₃/TiO₂ .

  • In situ phosphorylation : The intermediate hydroxyl group reacts with a phosphorylating agent (e.g., diphenyl chlorophosphate) before workup.

Potential conditions :

ParameterValueSource Reference
CatalystFeCl₃ (10 mol%)/TiO₂ (5 mol%)
SolventWater
Temperature25°C
Phosphorylating agent(PhO)₂POCl

This approach aligns with trends in convergent synthesis, minimizing step count and waste .

Analytical and Purification Strategies

Chromatographic Purification

Post-phosphorylation, this compound is purified via:

  • Ion-exchange chromatography : Exploits the phosphate group’s negative charge .

  • Reverse-phase HPLC : Employed for diflunisal derivatives, with mobile phases such as acetonitrile/water (70:30) .

Spectroscopic Characterization

  • ¹H NMR : Loss of the phenolic hydroxyl proton (δ 10–12 ppm) and appearance of phosphate-associated peaks .

  • ³¹P NMR : A singlet near δ 0 ppm confirms phosphate formation .

Challenges and Optimization Opportunities

  • Byproduct formation : Competing esterification at the carboxylic acid requires robust protection/deprotection protocols .

  • Catalyst recovery : Iron and palladium catalysts, while effective, necessitate recycling strategies to reduce costs .

  • Solvent sustainability : Transitioning from pyridine to water-based systems, as demonstrated in diflunisal synthesis, could enhance green chemistry metrics .

Analyse Chemischer Reaktionen

Types of Reactions

Diflunisal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various diflunisal derivatives, which can be further analyzed for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pain Management

Diflunisal is effective in managing pain associated with inflammatory conditions due to its ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis. This action helps alleviate pain and inflammation in conditions like arthritis and dysmenorrhea.

Cancer Treatment

Research indicates that diflunisal exhibits anticancer activity. It has been shown to suppress the growth of leukemia cell lines and may inhibit tumor growth through epigenetic regulatory mechanisms . Its application in cancer therapy is particularly promising for acute myelogenous leukemia associated with specific genetic translocations .

Treatment of Cardiac Amyloidosis

Clinical trials have demonstrated the efficacy of diflunisal in treating cardiac amyloidosis by stabilizing TTR, which prevents the formation of amyloid fibrils that can lead to organ dysfunction . This application is gaining traction as a potential therapeutic option for patients with this condition.

Novel Drug Delivery Systems

The development of advanced drug delivery systems has enhanced the therapeutic effectiveness of diflunisal phosphate:

Nanoparticle Systems

Diflunisal-loaded nanoparticles made from poly(propylene sulfide) have been developed to target infected tissues directly. These nanoparticles demonstrated significant efficacy in reducing Staphylococcus aureus-mediated bone degradation during osteomyelitis, showcasing a novel method for localized drug delivery .

Table 1: Characteristics of Diflunisal-Loaded Nanoparticles

ParameterValue
Mean Diameter65.4 ± 0.4 nm
Drug Release ProfileResponsive to ROS levels
Efficacy in OsteomyelitisReduced bone degradation

Transethosome Formulations

Transethosomes containing diflunisal have been formulated to enhance skin penetration and bioavailability. These formulations showed high entrapment efficiencies, making them suitable for transdermal delivery systems .

Table 2: Entrapment Efficiency of Transethosome Formulations

Formula CodeEntrapment Efficiency (%) ± SD
F153.32 ± 0.27
F276.99 ± 0.89
F475.66 ± 0.73

Anti-Virulence Properties

Recent studies have explored the anti-virulence effects of diflunisal against Staphylococcus aureus. It has been shown to inhibit key virulence factors such as hemolysis and biofilm formation without impairing antibiotic efficacy, suggesting its potential use as an adjuvant in antibiotic therapy .

Vergleich Mit ähnlichen Verbindungen

Chemical and Structural Comparisons

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Functional Groups
Diflunisal Phosphate C₁₃H₁₃F₂O₆P 350.21 High (as sodium salt) Phosphate ester, difluorophenyl, salicylate
Diflunisal C₁₃H₈F₂O₃ 250.20 Low (pKa 2.9) Carboxylic acid, difluorophenyl
Tedizolid Phosphate C₁₇H₁₆FN₆O₆P 450.31 High (prodrug) Phosphate ester, oxazolidinone
Phenylphosphinic Acid C₆H₇PO₂ 142.09 Moderate Phosphinic acid, phenyl

Key Observations :

  • This property is shared with other phosphate prodrugs like tedizolid phosphate, which are designed for improved bioavailability .
  • Acid-Base Properties : Diflunisal (pKa 2.9) is inherently acidic, whereas this compound, as a sodium salt, remains stable in neutral or alkaline conditions, reducing gastrointestinal irritation .

Pharmacokinetic and Therapeutic Comparisons

Table 2: Pharmacokinetic Profiles

Compound Bioavailability (%) Half-Life (hr) Metabolism Pathway Therapeutic Use
This compound >90 (as prodrug) 8–12 Hydrolysis to diflunisal Pain/Inflammation management
Diflunisal 85–90 8–12 Glucuronidation Arthritis, analgesia
Tedizolid Phosphate ~90 12–24 Phosphatase hydrolysis Antibacterial (MRSA)

Key Observations :

  • Prodrug Activation : Both this compound and tedizolid phosphate rely on enzymatic hydrolysis (e.g., phosphatases) to release their active forms .
  • Therapeutic Efficacy : Diflunisal and its phosphate form exhibit comparable inhibitory effects on transthyretin (TTR) fibrillogenesis (~75% inhibition), demonstrating retained bioactivity post-metabolism .

Analytical Method Comparisons

Table 3: Analytical Parameters for Detection

Compound HPLC Column Mobile Phase Detection Limit (μg/mL) Reference
This compound Shim-pack XR-Phenyl 20 mM phosphate buffer (pH 2.5)/ACN Not reported
Diflunisal Shim-pack XR-ODS Phosphate buffer (pH 9)/ACN 0.02 (LOD)
Ketoprofen Shim-pack XR-Phenyl 20 mM phosphate buffer (pH 2.5)/ACN 0.05

Key Observations :

  • Chromatographic Resolution : this compound and diflunisal require phenylpropyl or ODS columns for optimal separation, with mobile phases often containing phosphate buffers to stabilize ionization .
  • Sensitivity : Diflunisal’s limit of detection (LOD: 0.02 μg/mL) is lower than many NSAIDs, reflecting its strong UV absorbance at 334 nm .

Biologische Aktivität

Diflunisal phosphate, a derivative of diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various conditions, and potential therapeutic applications, supported by recent research findings and case studies.

Diflunisal acts primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process. By inhibiting these enzymes, diflunisal reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

  • COX-1 vs. COX-2 Inhibition : While COX-1 is involved in maintaining gastric mucosa and renal blood flow, COX-2 is induced during inflammation. Diflunisal selectively inhibits COX-2, potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Efficacy in Clinical Applications

Recent studies have highlighted the efficacy of this compound in various clinical scenarios:

  • Pain Management : A randomized trial demonstrated that diflunisal was superior to codeine and placebo in managing postoperative pain after the removal of impacted third molars. Patients receiving diflunisal showed significant pain relief on the first postoperative day .
  • Anti-inflammatory Effects : Diflunisal has been shown to reduce inflammation effectively in models of arthritis and other inflammatory conditions. Its delivery via nanoparticles has been found to enhance its therapeutic effects while minimizing systemic side effects .
  • Cancer Treatment : Diflunisal exhibits anticancer properties by inhibiting COX-2, which is overexpressed in various cancers such as breast and prostate cancer. Studies indicate that diflunisal derivatives can potentiate anticancer activity against specific cancer cell lines .

Case Study 1: Cardiac Amyloidosis

Diflunisal has been recognized for its potential benefits in treating cardiac amyloidosis by stabilizing the transthyretin (TTR) tetramer and preventing amyloid deposition. A nonrandomized study indicated that diflunisal provides a survival benefit comparable to tafamidis, the first approved treatment for transthyretin amyloid cardiomyopathy .

Case Study 2: Staphylococcus aureus Infections

Research has shown that diflunisal can inhibit virulence factors in Staphylococcus aureus, including hemolysis and biofilm formation. In vitro studies demonstrated a reduction in these virulence phenotypes by 42–88%, indicating its potential as an adjunct therapy in bacterial infections .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
Pain ReliefAnalgesic effect superior to codeine
Anti-inflammatoryReduces prostaglandin synthesis via COX inhibition
Anticancer ActivitySelectively inhibits COX-2; effective against certain cancers
Antimicrobial EfficacyInhibits virulence factors in S. aureus

Research Findings

Recent research emphasizes the importance of specific chemical moieties within this compound that contribute to its biological activity:

  • Structural Determinants : The presence of hydroxyl and carboxylic acid groups on the benzene ring enhances anti-proteolytic efficacy against S. aureus strains .
  • Nanoparticle Delivery Systems : Novel delivery systems have been developed to target infected tissues more effectively while reducing systemic side effects associated with traditional NSAID administration .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing diflunisal phosphate (CAS 84958-45-2) in academic research?

  • Methodological Answer : Synthesis protocols should include stepwise phosphorylation of diflunisal using phosphoric acid derivatives under controlled anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ³¹P spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For novel derivatives, elemental analysis and mass spectrometry (MS) are mandatory. Experimental safety protocols, including PPE (gloves, lab coats) and waste disposal guidelines, must align with chemical safety standards .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer : Reproducibility requires strict adherence to standardized experimental conditions:

  • Dosage : Use concentrations validated in prior studies (e.g., 10 mM for mitochondrial assays ).
  • Controls : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., rotenone for mitochondrial complex I).
  • Data Reporting : Provide raw data (absorbance/fluorescence readings) and statistical parameters (mean ± SEM) in supplementary materials. Follow journal guidelines for experimental detail granularity .

Advanced Research Questions

Q. What mechanisms underlie this compound’s inhibition of mitochondrial oxidative phosphorylation (OXPHOS) complexes?

  • Methodological Answer : this compound inhibits OXPHOS by targeting complexes I/III (74% inhibition) and V (100% inhibition) at 10 mM, as shown in fluorometric assays using isolated mitochondrial fractions. Mechanistic studies should employ:

  • Enzyme Kinetics : Michaelis-Menten plots to assess competitive/non-competitive inhibition.
  • Molecular Docking : Computational models (e.g., MOE software) to predict binding affinities using descriptors like GCUT_SLOGP_2 .
  • Validation : siRNA knockdown of target complexes to confirm specificity .

Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across cell-based vs. cell-free assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., membrane permeability in cell-based systems). To address this:

  • Standardize Assays : Use identical buffer systems (e.g., pH 7.4 PBS) and temperature (37°C).
  • Control for Hydrolysis : Monitor phosphate group stability via LC-MS to rule out metabolite interference.
  • Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., cell type, incubation time) .

Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode for high sensitivity (LOQ: 0.1 ng/mL).
  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to minimize matrix effects.
  • Validation : Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (CV <15%), and recovery (>70%) .

Q. Data Analysis and Interpretation

Q. How can researchers statistically validate differences in this compound’s efficacy across multiple experimental cohorts?

  • Methodological Answer :

  • Primary Analysis : Use one-way ANOVA with Tukey’s post hoc test for ≥3 groups (e.g., dose-response studies).
  • Effect Size Reporting : Calculate Cohen’s d or η² to quantify biological relevance beyond p-values.
  • Outlier Handling : Apply Grubbs’ test or robust regression for skewed datasets .

Q. What strategies mitigate interference from endogenous phosphates in assays measuring this compound hydrolysis?

  • Methodological Answer :

  • Enzymatic Depletion : Pre-treat samples with alkaline phosphatase inhibitors (e.g., levamisole).
  • Chromatographic Separation : Use ion-pairing agents (e.g., tetrabutylammonium bromide) in HPLC to resolve peaks.
  • Blank Subtraction : Include matrix-matched blanks to correct background signals .

Q. Comparative and Translational Research

Q. How does this compound’s pharmacokinetic profile compare to its parent compound, diflunisal (CAS 22494-42-4)?

  • Methodological Answer :

  • In Vivo Studies : Conduct crossover trials in rodent models, comparing AUC₀–₂₄, Cmax, and t½ via serial blood sampling.
  • In Vitro Correlates : Assess plasma protein binding (ultrafiltration) and metabolic stability (microsomal incubation) .

Q. What experimental frameworks are suitable for extrapolating this compound’s toxicity data to related organophosphate compounds?

  • Methodological Answer :

  • Read-Across Analysis : Use QSAR models to predict toxicity endpoints (e.g., LD₅₀) based on structural analogs.
  • Class-Wide Studies : Perform comparative high-content screening (HCS) in hepatocyte models for mitochondrial toxicity .

Eigenschaften

IUPAC Name

5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBINCWMWAIMYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390766
Record name 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84958-45-2
Record name 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diflunisal Phosphate
Reactant of Route 2
Reactant of Route 2
Diflunisal Phosphate
Reactant of Route 3
Reactant of Route 3
Diflunisal Phosphate
Reactant of Route 4
Diflunisal Phosphate
Reactant of Route 5
Reactant of Route 5
Diflunisal Phosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diflunisal Phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.